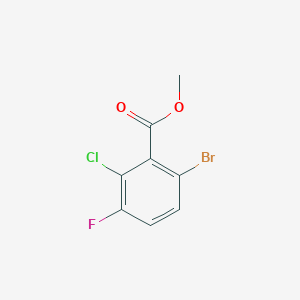

Methyl 6-bromo-2-chloro-3-fluorobenzoate

CAS No.:

Cat. No.: VC18823184

Molecular Formula: C8H5BrClFO2

Molecular Weight: 267.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrClFO2 |

|---|---|

| Molecular Weight | 267.48 g/mol |

| IUPAC Name | methyl 6-bromo-2-chloro-3-fluorobenzoate |

| Standard InChI | InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |

| Standard InChI Key | LDKRQCUHYCKOHY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1Cl)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 6-bromo-2-chloro-3-fluorobenzoate features a benzene ring substituted at positions 2 (chloro), 3 (fluoro), and 6 (bromo), with a methyl ester group at the carboxylic acid position. The IUPAC name, methyl 6-bromo-2-chloro-3-fluorobenzoate, reflects this substitution pattern unambiguously . The canonical SMILES representation, COC(=O)C1=C(C=CC(=C1Cl)F)Br, and InChIKey LDKRQCUHYCKOHY-UHFFFAOYSA-N , provide precise descriptors for computational and synthetic applications.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrClFO₂ | |

| Molecular Weight | 267.48 g/mol | |

| Density (Predicted) | 1.675 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 282.9 ± 40.0 °C | |

| Melting Point | Not reported |

The halogen atoms induce significant electronic effects:

-

Bromine at position 6 exerts steric bulk and moderate electron-withdrawing resonance effects.

-

Chlorine at position 2 and fluorine at position 3 create an ortho/para-directing environment, influencing electrophilic substitution reactivity.

Synthesis Methodologies

Multi-Step Synthetic Pathways

The synthesis of methyl 6-bromo-2-chloro-3-fluorobenzoate typically involves sequential halogenation and esterification steps. While direct protocols are sparingly documented, analogous routes for related halogenated benzoic acids provide actionable insights.

Bromination and Chlorination

A patent (CN102795993B) detailing the synthesis of 2-bromo-6-fluorobenzoic acid suggests a framework for bromination and fluorination . Adapting this approach:

-

Nitration: Initial nitration of a fluorinated precursor introduces a nitro group, which is subsequently reduced to an amine.

-

Sandmeyer Reaction: The amine undergoes diazotization followed by bromination to install the bromine atom .

-

Esterification: The carboxylic acid intermediate is treated with methanol under acidic conditions to yield the methyl ester.

Optimization Challenges

-

Regioselectivity: Ensuring correct halogen positioning requires careful control of reaction conditions (e.g., temperature, catalysts).

-

Yield Limitations: Multi-step processes often suffer from cumulative yield losses. The cited patent reports a total yield of 16.9% for a related compound , highlighting the need for improved catalytic systems.

Applications in Pharmaceutical and Industrial Chemistry

Role as a Synthetic Intermediate

Methyl 6-bromo-2-chloro-3-fluorobenzoate’s halogen-rich structure makes it a valuable precursor for:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to construct biaryl systems, common in drug scaffolds.

-

Nucleophilic Aromatic Substitution: Displacement of halogens (e.g., bromine) with amines or alkoxides to generate diverse pharmacophores.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing methyl 6-bromo-2-chloro-3-fluorobenzoate with its isomers reveals stark differences in reactivity and application:

Table 2: Isomeric Comparison

| Compound | Substituent Positions | Key Applications |

|---|---|---|

| Methyl 3-bromo-6-chloro-2-fluorobenzoate | 3-Br, 6-Cl, 2-F | Less reactive in coupling |

| Methyl 2-bromo-6-fluorobenzoate | 2-Br, 6-F | Intermediate for agrochemicals |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume